Tert-butyl 4-(4-amino-5-methoxy-2-methylphenyl)piperidine-1-carboxylate

Description

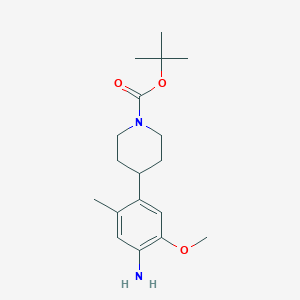

Tert-butyl 4-(4-amino-5-methoxy-2-methylphenyl)piperidine-1-carboxylate is a nitrogen-containing piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a substituted phenyl ring with amino, methoxy, and methyl substituents.

Properties

Molecular Formula |

C18H28N2O3 |

|---|---|

Molecular Weight |

320.4 g/mol |

IUPAC Name |

tert-butyl 4-(4-amino-5-methoxy-2-methylphenyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C18H28N2O3/c1-12-10-15(19)16(22-5)11-14(12)13-6-8-20(9-7-13)17(21)23-18(2,3)4/h10-11,13H,6-9,19H2,1-5H3 |

InChI Key |

MTKPOCKWLWLUQJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C2CCN(CC2)C(=O)OC(C)(C)C)OC)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of tert-butyl 4-(4-amino-5-methoxy-2-methylphenyl)piperidine-1-carboxylate typically involves:

- Starting from a suitably substituted aniline or phenyl derivative.

- Introduction of the piperidine ring protected as a tert-butyl carbamate (Boc) to facilitate selective reactions.

- Functional group transformations such as reductive amination or nucleophilic aromatic substitution to attach the substituted phenyl group to the piperidine nitrogen or ring.

- Protection and deprotection steps to control the amine functionality.

Specific Preparation Routes

Reductive Amination Approach

One common approach, as seen in related 4-aminopiperidine scaffolds, involves reductive amination of 4-amino-1-Boc-piperidine with substituted aromatic aldehydes. This method enables the formation of a C-N bond between the piperidine nitrogen and the aromatic ring substituent.

- Procedure : 4-amino-1-Boc-piperidine is reacted with an aromatic aldehyde (e.g., 4-amino-5-methoxy-2-methylbenzaldehyde) under reductive amination conditions using a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.

- Outcome : This yields the desired this compound with high selectivity.

- Advantages : Mild conditions, good yields, and tolerance of sensitive functional groups.

- Example Data : Reductive amination has been successfully used to prepare various 4-aminopiperidine derivatives with yields typically ranging from 70% to 90%.

Nucleophilic Substitution Using Protected Piperidine Derivatives

Another approach involves nucleophilic aromatic substitution or coupling reactions between tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate and substituted anilines or phenols.

- Example Reaction : Reaction of tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate with 4-amino-5-methoxy-2-methylphenol or aniline derivatives under basic conditions (e.g., potassium carbonate or cesium fluoride) in polar aprotic solvents such as N,N-dimethylacetamide (DMA) or N-methyl-2-pyrrolidone (NMP).

- Reaction Conditions : Heating at 85–105°C for 12–24 hours under nitrogen atmosphere.

- Yields : Reported yields range from 58% to 95%, depending on the exact substrates and conditions.

- Purification : Workup typically involves aqueous quenching, filtration, washing, and drying under vacuum.

Protection and Deprotection Steps

- The piperidine nitrogen is protected as a tert-butyl carbamate (Boc) to prevent unwanted side reactions during coupling steps.

- Boc protection is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

- Deprotection, if necessary, can be achieved by treatment with trifluoroacetic acid (TFA) under mild conditions.

Reaction Conditions and Yields Summary Table

Spectroscopic and Analytical Data

- NMR Spectroscopy : Characteristic signals include tert-butyl singlet at ~1.4 ppm (9H), aromatic protons between 6.5–8.0 ppm, methoxy singlet near 3.9–4.0 ppm, and piperidine ring multiplets between 1.5–4.0 ppm.

- Mass Spectrometry : Molecular ion peaks consistent with the expected molecular weight (~m/z 503 for related compounds) confirm the product identity.

- Melting Points : Typically in the range of 190–200°C for purified compounds.

Research Results and Optimization

- Optimization studies have shown that the choice of base (potassium carbonate vs. cesium fluoride) and solvent (ethanol/water vs. DMA) significantly affects the yield and purity of the final product.

- Stepwise addition of reagents and controlled temperature profiles improve reaction selectivity and minimize side products.

- Reductive amination routes allow for rapid diversification of the aromatic substituent, facilitating structure-activity relationship (SAR) studies in medicinal chemistry campaigns.

- The Boc protecting group is critical for maintaining amine integrity during multi-step synthesis and can be removed efficiently without degrading the product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-amino-5-methoxy-2-methylphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides and strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Tert-butyl 4-(4-amino-5-methoxy-2-methylphenyl)piperidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-amino-5-methoxy-2-methylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy and methyl groups can influence the compound’s hydrophobic interactions. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Key Observations :

- The amino and methoxy groups in the target compound may enhance hydrogen-bonding interactions compared to non-polar analogs like the 4-methylpentyl derivative .

Physicochemical and Spectroscopic Properties

| Property | Tert-butyl 4-(4-amino-5-methoxy-2-methylphenyl)piperidine-1-carboxylate | Tert-butyl 4-(4-methoxystyryl)piperidine-1-carboxylate | Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate |

|---|---|---|---|

| Molecular Weight | ~362.4 g/mol (estimated) | ~331.4 g/mol | ~283.4 g/mol |

| ¹H NMR (Key Signals) | Aromatic protons (δ 6.5–7.0), NH₂ (δ ~5.0), OCH₃ (δ ~3.8) | Styryl protons (δ 6.2–6.8), OCH₃ (δ ~3.8) | Aliphatic protons (δ 0.8–1.6) |

| HRMS | [M+H]⁺ expected: ~363.2 | [M+H]⁺ observed: 331.2 | [M+H]⁺ observed: 283.2 |

| LogP (Predicted) | ~2.5 (moderate polarity) | ~3.0 | ~4.2 (highly lipophilic) |

Notes:

- The amino group in the target compound increases polarity compared to styryl or alkyl derivatives .

- Methoxy and methyl groups contribute to distinct NMR splitting patterns .

Biological Activity

Tert-butyl 4-(4-amino-5-methoxy-2-methylphenyl)piperidine-1-carboxylate (commonly referred to as TBAMPC) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of TBAMPC, including its mechanism of action, pharmacological effects, and relevant case studies.

- Chemical Formula : C17H27N3O2

- Molecular Weight : 303.42 g/mol

- CAS Number : 950772-98-2

- Structure : The compound features a piperidine ring with a tert-butyl group and an amino-substituted aromatic moiety.

TBAMPC has been studied for its interaction with various biological pathways. Preliminary research suggests that it may act as an inhibitor of specific enzymes involved in cellular signaling pathways, potentially affecting processes such as cell proliferation and apoptosis. The presence of the amino and methoxy groups in its structure may enhance its binding affinity to target proteins.

Pharmacological Effects

The biological activity of TBAMPC can be summarized as follows:

- Anticancer Activity : Initial studies indicate that TBAMPC may induce cytotoxic effects in cancer cell lines, particularly through mechanisms involving apoptosis and cell cycle arrest.

- Neuroprotective Effects : There is emerging evidence that TBAMPC may exhibit neuroprotective properties, possibly by modulating neurotransmitter levels or reducing oxidative stress in neuronal cells.

- Anti-inflammatory Properties : Some studies suggest that TBAMPC could inhibit inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation.

Data Table of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in GBM cells | |

| Neuroprotection | Reduces oxidative stress | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines |

Study 1: Anticancer Efficacy

In a study published in Cancer Research, TBAMPC was tested on glioblastoma (GBM) cell lines. The results demonstrated significant cytotoxicity at concentrations as low as 0.1 μM, with mechanisms involving disruption of microtubule polymerization and induction of apoptosis. The study highlighted the potential of TBAMPC as a lead compound for developing new anticancer therapies.

Study 2: Neuroprotective Mechanisms

Research published in Journal of Neurochemistry explored the neuroprotective effects of TBAMPC in models of oxidative stress. The compound was shown to upregulate antioxidant enzymes and reduce neuronal cell death induced by reactive oxygen species (ROS). These findings suggest that TBAMPC could be beneficial for neurodegenerative diseases.

Study 3: Anti-inflammatory Activity

A study in Inflammation Research assessed the anti-inflammatory properties of TBAMPC in vitro. The compound inhibited the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in activated macrophages, indicating its potential use in treating inflammatory disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.